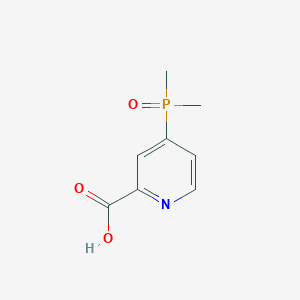4-(Dimethylphosphoryl)picolinic acid
CAS No.: 2362010-59-9
Cat. No.: VC4324310
Molecular Formula: C8H10NO3P
Molecular Weight: 199.146
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2362010-59-9 |
|---|---|
| Molecular Formula | C8H10NO3P |
| Molecular Weight | 199.146 |
| IUPAC Name | 4-dimethylphosphorylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-9-7(5-6)8(10)11/h3-5H,1-2H3,(H,10,11) |
| Standard InChI Key | DJZWXUQYXOEPOL-UHFFFAOYSA-N |
| SMILES | CP(=O)(C)C1=CC(=NC=C1)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
-
Molecular Formula: C₈H₁₀NO₃P
-
SMILES: CP(=O)(C)C₁=CC(=NC=C₁)C(=O)O
-
InChIKey: DJZWXUQYXOEPOL-UHFFFAOYSA-N
The phosphoryl group at the 4-position and carboxylic acid at the 2-position create a bifunctional ligand capable of metal coordination (Figure 1).
Predicted Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 199.14 g/mol |
| Predicted CCS (Ų) | [M+H]⁺: 141.5; [M+Na]⁺: 152.4 |
| LogP (Est.) | ~0.72 (similar to picolinic acid) |
Synthesis and Derivatization
Key Challenges
-
Regioselectivity: Ensuring phosphorylation at the 4-position requires directing groups or protective strategies.
-
Purification: Column chromatography separates chlorinated byproducts, as seen in related syntheses .
Applications in Coordination Chemistry and Catalysis
Metal Complexation
Phosphoryl picolinic acids exhibit strong chelation to lanthanides and transition metals. For example:
-
Europium/Terbium Sensitization: 6-Phosphoryl picolinic acids form stable [LnL₃] complexes with quantum yields up to 40% in aqueous solutions .
-
Catalytic Activity: Palladium complexes with picolinamide directing groups enable C-H/N-H coupling for heterocycle synthesis .
Comparative Stability Constants
| Ligand | log β (Eu³⁺) | log β (Tb³⁺) |
|---|---|---|
| 6-Diethoxyphosphoryl | 12.3 | 13.1 |
| Dipicolinic acid (H₂dpa) | 10.8 | 11.4 |
| Phosphoryl derivatives show enhanced stability vs. carboxylate analogs . |
Analytical and Industrial Relevance
Detection Methods
-
Mass Spectrometry: Adducts like [M+Na]⁺ (m/z 222.02905) facilitate identification .
-
Chromatography: Reverse-phase HPLC separates phosphorylated analogs from carboxylated byproducts .
Environmental Impact
As a biodegradable chelator, it may reduce metal toxicity in wastewater treatment .
Future Research Directions
-
Mechanistic Studies: Elucidate the role of phosphorylation in bioactivity and metal coordination.
-
Therapeutic Development: Optimize pharmacokinetics for antiviral or immunomodulatory use.
-
Catalytic Systems: Design asymmetric catalysts using chiral phosphoryl-picolinic acid ligands.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume